Moxisylyte
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Moxisylyt hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von α1-adrenergen Antagonisten zu untersuchen.
Biologie: Forscher verwenden Moxisylyt, um seine Auswirkungen auf die Durchblutung und die Gefäßfunktion zu untersuchen.
Medizin: Es wird in klinischen Studien verwendet, um seine Wirksamkeit bei der Behandlung von Erektionsstörungen und dem Raynaud-Syndrom zu bewerten.
Industrie: Moxisylyt wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf α1-adrenerge Rezeptoren abzielen
Wirkmechanismus
Moxisylyt entfaltet seine Wirkung, indem es α1-adrenerge Rezeptoren blockiert, die für die Vasokonstriktion verantwortlich sind. Durch die Hemmung dieser Rezeptoren verursacht Moxisylyt eine Vasodilatation, die zu einer erhöhten Durchblutung der Extremitäten führt . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie dem Raynaud-Syndrom, bei denen eine verbesserte Durchblutung die Symptome lindern kann .
Wirkmechanismus
Target of Action
Moxisylyte, also known as Thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound .
Mode of Action
This compound acts as a vasodilator and works as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Biochemical Pathways
It’s known that this compound’s action as an alpha-adrenergic blocking agent influences the adrenergic signaling pathway .
Pharmacokinetics
This compound is a prodrug, rapidly transformed into an active metabolite in plasma (Deacetylthis compound or DAM) . Elimination of the active metabolite occurs by N-demethylation, sulpho- and glucuroconjugation . The N-demethylated metabolite is sulphoconjugated only . Urine is the main route of excretion . The pharmacokinetics of this compound in humans following intravenous administration were linear in the dose range 10 to 30 mg .
Action Environment
It’s known that this compound disrupts the hypothalamic-pituitary-gonadal (hpg) axis in a gender-specific manner , suggesting that biological factors such as gender may influence its action.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Moxisylyte functions as a vasodilator and works as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine . This interaction with norepinephrine, a key neurotransmitter, suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in the adrenergic signaling pathway.
Cellular Effects
This compound has shown to improve peripheral flow in occlusive arterial disease with little effect on blood pressure . There are reports of increases in cutaneous blood flow and skin temperature after local application of this compound . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an alpha-adrenergic blocking agent . It competes with norepinephrine, potentially leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Metabolic Pathways
The major elimination route of this compound is via the kidneys This suggests that this compound is involved in metabolic pathways related to renal function and clearance
Vorbereitungsmethoden
Die Synthese von Moxisylyt umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von 4-Hydroxy-3-isopropylacetophenon mit 2-Dimethylaminoethylchlorid in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann acetyliert, um Moxisylyt zu erzeugen . Industrielle Produktionsverfahren umfassen in der Regel ähnliche Schritte, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Moxisylyt unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Moxisylyt kann oxidiert werden, um das entsprechende N-Oxid-Derivat zu bilden.
Reduktion: Es kann reduziert werden, um Desacetylmoxisylyt zu bilden, das eines seiner wichtigsten Metaboliten ist.
Substitution: Die Acetylgruppe in Moxisylyt kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Acetylierungsmittel wie Essigsäureanhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desacetylmoxisylyt und andere Metaboliten .
Vergleich Mit ähnlichen Verbindungen
Moxisylyt ist unter den α1-adrenergen Antagonisten aufgrund seiner spezifischen Wirkung auf die periphere Durchblutung einzigartig. Ähnliche Verbindungen umfassen Prazosin, Terazosin und Doxazosin, die ebenfalls α1-adrenerge Antagonisten sind, aber hauptsächlich zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt werden . Die besondere Anwendung von Moxisylyt in der Urologie und seine Wirksamkeit bei der Verbesserung der peripheren Durchblutung hebt es von diesen anderen Verbindungen ab .
Eigenschaften
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
Record name | Moxisylyte | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxisylyte [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxisylyte hydrochoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxisylyte | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXISYLYTE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.